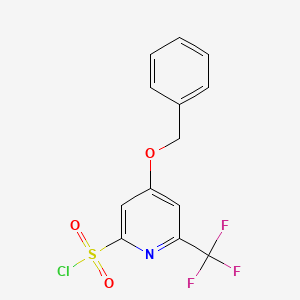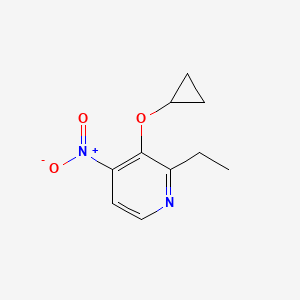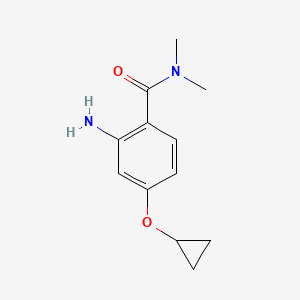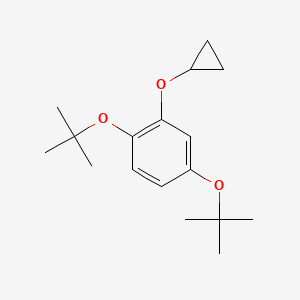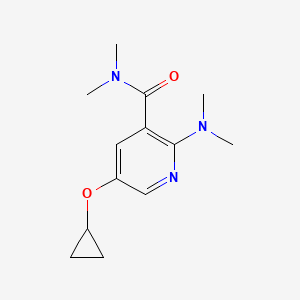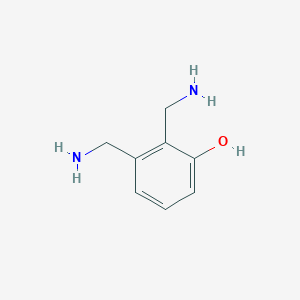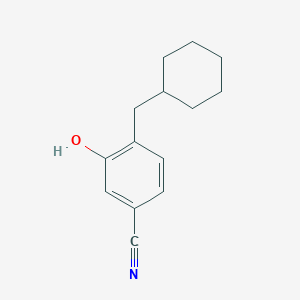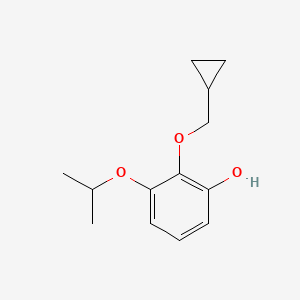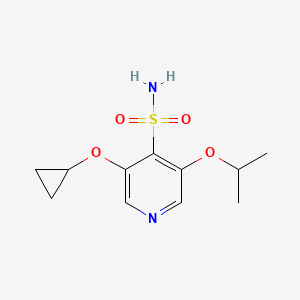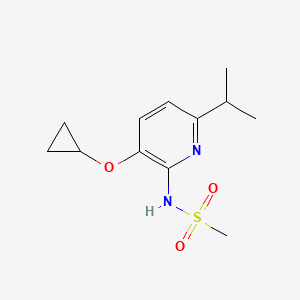
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but they generally involve the use of organoboron reagents and palladium catalysts.
Analyse Des Réactions Chimiques
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can lead to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide has various applications in scientific research. It is used in the field of organic chemistry for the synthesis of complex molecules and as a building block for the development of new compounds . In biology and medicine, it can be used as a pharmacophore for the development of new drugs with potential therapeutic applications . Additionally, this compound has industrial applications, particularly in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the specific application, it generally involves the inhibition or activation of certain enzymes or receptors. For example, in the context of drug development, this compound may act as an inhibitor of specific enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as N-(3-cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-(3-cyclopropyloxy-6-propan-2-ylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)10-6-7-11(17-9-4-5-9)12(13-10)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
VNISEZZAKPLKEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


